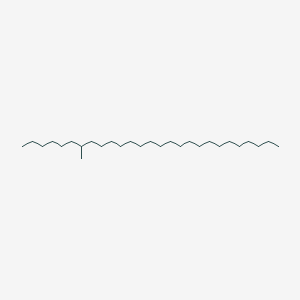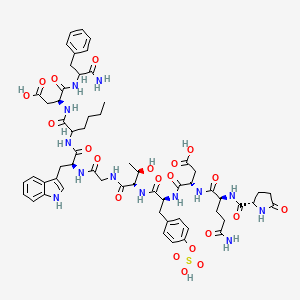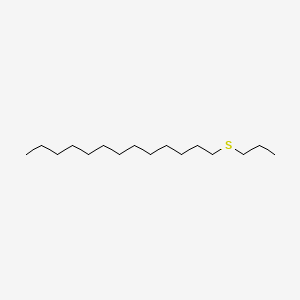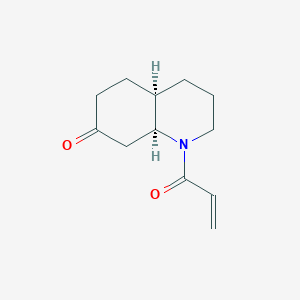![molecular formula C10H14O B14485755 (1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one CAS No. 64243-08-9](/img/structure/B14485755.png)
(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one is a bicyclic ketone compound. It is characterized by its unique structure, which includes a bicyclo[3.1.1]heptane ring system with a ketone functional group at the 2-position and a methylidene group at the 4-position. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically subjected to purification processes such as distillation or chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols or other reduced products.
Substitution: The methylidene group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can react with the methylidene group under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted bicyclic compounds.
科学的研究の応用
(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites, influencing the compound’s reactivity and biological activity. The methylidene group can participate in electrophilic and nucleophilic reactions, further contributing to its mechanism of action.
類似化合物との比較
Similar Compounds
Camphor: A bicyclic ketone with a similar structure but different functional groups.
Bicyclo[2.2.1]heptan-2-one: Another bicyclic ketone with a different ring system.
Menthone: A monoterpene ketone with a similar bicyclic structure.
Uniqueness
(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one is unique due to its specific ring system and functional groups, which confer distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions and form diverse derivatives makes it valuable in research and industrial applications.
特性
CAS番号 |
64243-08-9 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
(1R)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h7-8H,1,4-5H2,2-3H3/t7?,8-/m0/s1 |
InChIキー |
QZHUZZCVLLFMFO-MQWKRIRWSA-N |
異性体SMILES |
CC1([C@H]2CC1C(=C)CC2=O)C |
正規SMILES |
CC1(C2CC1C(=O)CC2=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


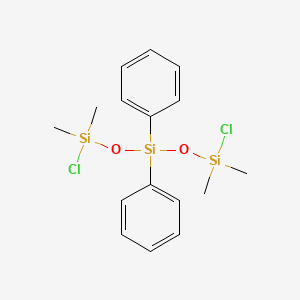


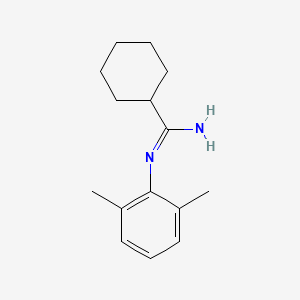
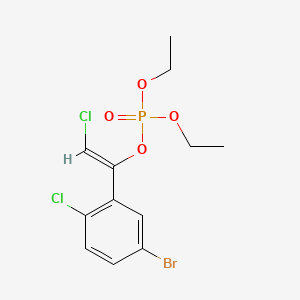
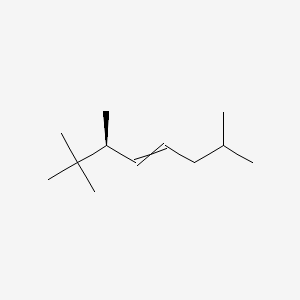

![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)

